

Leucinostatin A: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

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Compound of Interest

Compound Name: *Leucinostatin A*

Cat. No.: *B8091911*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucinostatin A is a potent peptaibiotic, a class of peptide antibiotics rich in non-proteinogenic amino acids, produced by the fungus *Purpureocillium lilacinum* (formerly *Paecilomyces lilacinus*). First isolated in the 1970s, it has garnered significant interest within the scientific community due to its broad spectrum of biological activities, including antifungal, antibacterial, antiprotozoal, and anticancer properties. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of **Leucinostatin A**, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.

Chemical Structure and Physicochemical Properties

Leucinostatin A is a linear nonapeptide with the molecular formula $C_{62}H_{111}N_{11}O_{13}$ and a molecular weight of approximately 1218.6 g/mol ^{[1][2]} Its structure is characterized by the presence of several unusual amino acid residues, which contribute to its unique chemical properties and biological activity. The elucidation of its structure was achieved through a combination of mass spectrometry, infrared spectroscopy, degradative methods, and nuclear magnetic resonance (NMR) spectroscopy ^{[3][4]}

Table 1: Physicochemical Properties of **Leucinostatin A**

Property	Value	Reference
Molecular Formula	C ₆₂ H ₁₁₁ N ₁₁ O ₁₃	[1]
Molecular Weight	~1218.6 g/mol	
Appearance	White powder	
CAS Number	76600-38-9	

The peptide backbone of **Leucinostatin A** is composed of the following sequence of amino acid residues, including several non-standard ones:

- (E,4S)-4-methylhex-2-enoic acid (N-terminus)
- 4-methyl-L-proline (MePro)
- 2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid (AHyMeOA)
- Hydroxyleucine (HyLeu)
- α -aminoisobutyric acid (Aib) - three residues
- L-Leucine
- β -Alanine (β -Ala)
- N₁,N₁-dimethylpropane-1,2-diamine (DPD) (C-terminus)

Stereochemistry and Three-Dimensional Conformation

The absolute configuration and three-dimensional structure of **Leucinostatin A** have been definitively established through X-ray crystallography. The analysis revealed that the peptide backbone adopts a regular right-handed alpha-helical conformation. This helical structure is stabilized by six intramolecular hydrogen bonds of the $i \rightarrow i+4$ type, forming characteristic C13

rings. Even the unusual β -Alanine residue at the C-terminus conforms to this helical structure. In the crystalline state, the helices are observed to link in a head-to-tail fashion through electrostatic and hydrogen-bond interactions, forming continuous helical rods.

Table 2: Crystallographic Data for **Leucinostatin A**

Parameter	Value	Reference
Crystal System	Orthorhombic	
Space Group	P2 ₁ 2 ₁ 2 ₁	
a	10.924 Å	
b	17.810 Å	
c	40.50 Å	
Z	4	

Below is a DOT script representation of the chemical structure of **Leucinostatin A**, illustrating the connectivity of its constituent amino acid residues.



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Figure 1: Chemical structure of **Leucinostatin A**.

Experimental Protocols

Isolation and Purification of **Leucinostatin A**

The following is a generalized protocol for the isolation and purification of **Leucinostatin A** from *Purpureocillium lilacinum* cultures, based on commonly employed mycological and chromatographic techniques.

1. Fungal Culture:

- *Purpureocillium lilacinum* is cultured in a suitable liquid medium, such as Potato Dextrose Broth (PDB), under aerobic conditions.
- The culture is incubated for a period sufficient for the production of secondary metabolites, typically several days to weeks, with agitation to ensure proper aeration and nutrient distribution.

2. Extraction:

- The fungal biomass is separated from the culture broth by filtration.
- The culture filtrate, containing the secreted **Leucinostatin A**, is extracted with an organic solvent, such as ethyl acetate. The mixture is vigorously shaken and then allowed to separate.
- The organic phase is collected, and the extraction process may be repeated to maximize the yield.

3. Concentration:

- The combined organic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

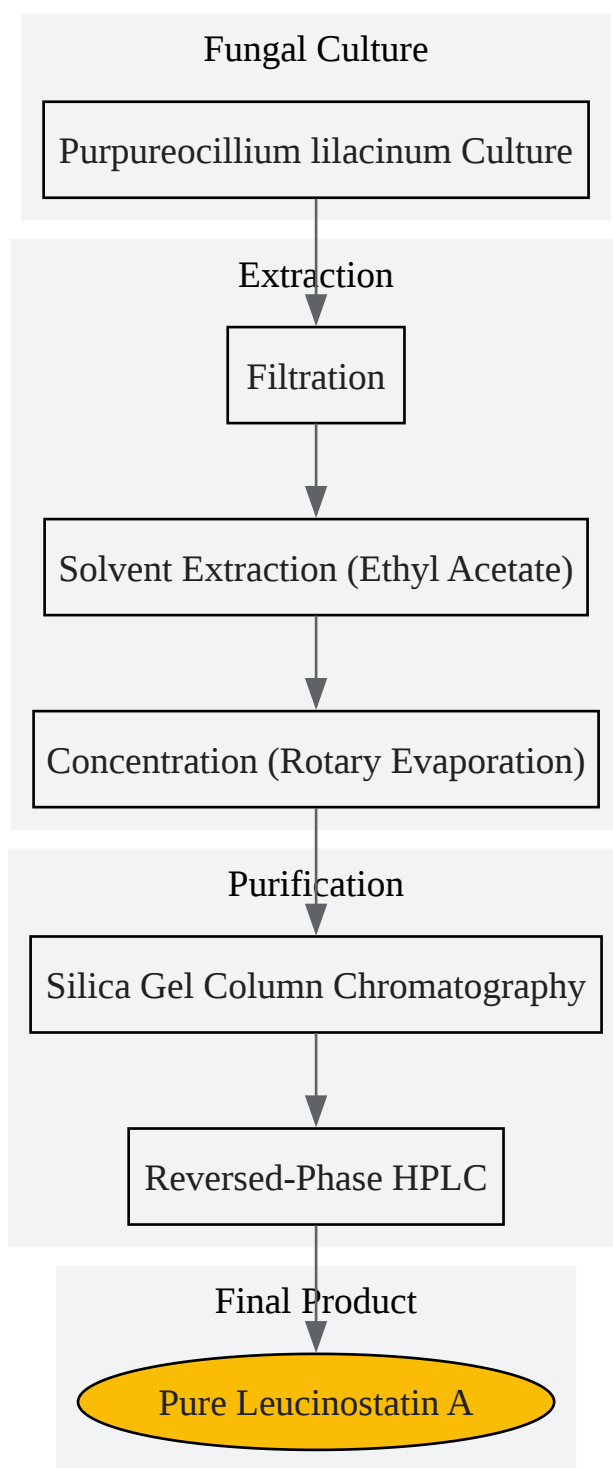
4. Chromatographic Purification:

- The crude extract is subjected to a series of chromatographic steps to isolate **Leucinostatin A**.
- **Silica Gel Column Chromatography:** The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient followed by a chloroform-

methanol gradient). Fractions are collected and monitored by thin-layer chromatography (TLC).

- High-Performance Liquid Chromatography (HPLC): Fractions enriched with **Leucinostatin A** are further purified by reversed-phase HPLC (RP-HPLC) on a C18 column. A common mobile phase consists of a gradient of acetonitrile in water, often with a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape. The elution is monitored by a UV detector, typically at 210 nm.

Below is a DOT script representing the general workflow for the isolation and purification of **Leucinostatin A**.



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Figure 2: Isolation and purification workflow for **Leucinostatin A**.

Biological Activities and Signaling Pathways

Leucinoastatin A exhibits a wide array of biological activities. Its potent effects are primarily attributed to its interaction with cellular membranes and specific molecular targets, leading to the disruption of essential cellular processes.

Table 3: Summary of Biological Activities of **Leucinoastatin A**

Activity	Organism/Cell Line	IC ₅₀ / MIC	Reference
Antiprotozoal	Plasmodium falciparum	0.4–0.9 nM	
Trypanosoma brucei rhodesiense	2.8 nM		
Anticancer	Murine leukemia (L1210)	0.5 µg/mL	
Human prostate cancer (DU-145)	-		
Antibacterial	Gram-positive bacteria	2.5–100 µM	
Antifungal	Various fungi	10–25 µM	

Inhibition of Mitochondrial ATP Synthase

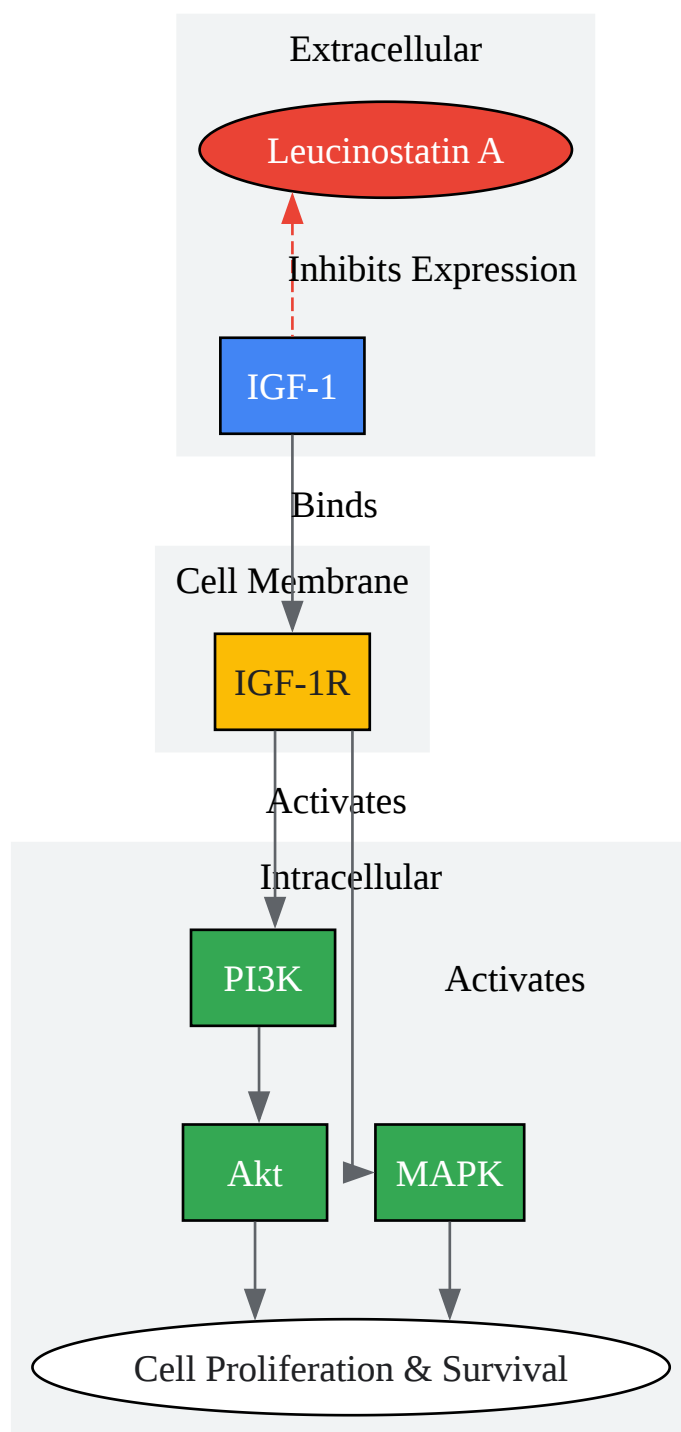
A primary mechanism of action for **Leucinoastatin A** is the inhibition of mitochondrial F₀F₁-ATP synthase. It specifically binds to the F₀ subunit of the complex, which is embedded in the inner mitochondrial membrane. This binding disrupts the proton flow through the F₀ channel, thereby uncoupling oxidative phosphorylation and inhibiting ATP synthesis. This leads to a depletion of cellular energy and ultimately cell death. The interaction is thought to occur near the proton-binding site on subunit c.

Modulation of the IGF-1 Signaling Pathway

In the context of cancer, particularly prostate cancer, **Leucinoastatin A** has been shown to inhibit the insulin-like growth factor 1 (IGF-1) signaling pathway. It does so by reducing the

expression of IGF-1 in prostate stromal cells. IGF-1 is a potent growth factor that promotes cell proliferation and survival by binding to its receptor (IGF-1R) and activating downstream signaling cascades, including the PI3K/Akt and MAPK pathways. By downregulating IGF-1, **Leucinostatin A** effectively curtails this pro-survival signaling in cancer cells.

Below is a DOT script illustrating the inhibitory effect of **Leucinostatin A** on the IGF-1 signaling pathway.



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Figure 3: **Leucinostatin A** inhibition of the IGF-1 signaling pathway.

Conclusion

Leucinostatin A remains a molecule of significant interest due to its complex chemical structure and potent, multifaceted biological activities. Its unique composition of non-proteinogenic amino acids and its well-defined alpha-helical stereochemistry are key to its function. The detailed understanding of its structure and mechanisms of action, particularly its roles in inhibiting mitochondrial ATP synthase and modulating the IGF-1 signaling pathway, provides a solid foundation for its further investigation and potential development as a therapeutic agent in various disease contexts. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full potential of this remarkable natural product.

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